Lipophilicity (XLogP3) Comparison: Target Compound vs. Des‑Fluoro, Saturated, and N‑Boc Analogues
The target compound's computed XLogP3 of 0.8 (PubChem) places it in the optimal lipophilicity window for oral bioavailability (LogP 0–3). In contrast, the direct saturated analogue 5‑fluoro‑3‑azabicyclo[3.1.1]heptane‑1‑carboxylic acid hydrochloride (CAS 2402829‑94‑9) is highly polar due to the free carboxylic acid and secondary amine. While experimental LogP data for the target compound itself are not published in peer‑reviewed literature, the class‑level trend established by Chernykh et al. (2025) for fluorinated 6‑azabicyclo[3.1.1]heptanes shows that the introduction of a fluorine substituent and a methylene bridge can reduce LogP by 0.3–0.8 units relative to the parent piperidine, whilst the cis versus trans disposition of the fluorine further modulates lipophilicity by up to 0.5 LogP units [1]. The 2‑methoxy enamine in the target compound is expected to contribute additional hydrogen‑bond acceptor capacity (5 H‑bond acceptors computed) relative to des‑methoxy analogues, further differentiating its partition behaviour [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Parent unsubstituted 3‑azabicyclo[3.1.1]heptane (XLogP3 ≈ 0.6, PubChem); fluorinated 6‑azabicyclo[3.1.1]heptane cis‑isomer (experimental LogP difference vs. piperidine: −0.3 to −0.8, Chernykh et al. 2025 Eur. J. Org. Chem.); saturated N‑Boc‑protected 3‑azabicyclo[3.1.1]heptane amino acid derivatives (XLogP range −0.5 to +1.5 depending on substitution). |
| Quantified Difference | Target XLogP3 = 0.8, ~0.2 units above parent scaffold; distinct from highly polar free acid forms (XLogP < 0) and more lipophilic N‑alkyl analogues (XLogP > 1.5). |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release); experimental LogP data for fluorinated 6‑aza‑BCHeps measured by shake‑flask method (Chernykh et al. 2025). |
Why This Matters
Lipophilicity directly determines a compound's passive membrane permeability, solubility, and protein binding; this XLogP3 value distinguishes the target compound from more polar saturated analogues that may be impermeable, and from excessively lipophilic variants that may suffer from poor solubility, thereby guiding procurement for PK‑attrition risk mitigation.
- [1] Chernykh AV, Liashuk OS, Hurieva AM, Lesyk D, Holota Y, Borysko P, Shishkina SV, Volochnyuk DM, Grygorenko OO. Fluorine‑Containing 6‑Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. Eur. J. Org. Chem. 2025; 28(17):e202500022. doi:10.1002/ejoc.202500022. View Source
- [2] PubChem Compound Summary for CID 145913258, Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
